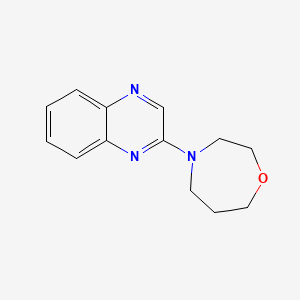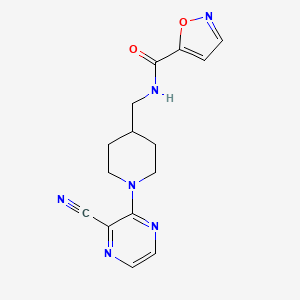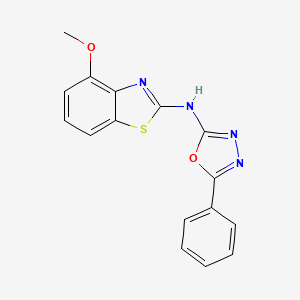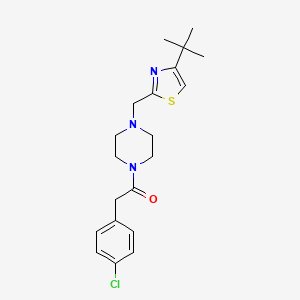![molecular formula C17H20FN3O4S B2355142 N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorobenzenesulfonyl)guanidine CAS No. 869075-48-9](/img/structure/B2355142.png)
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorobenzenesulfonyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorobenzenesulfonyl)guanidine: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of methoxyphenyl and fluorophenyl groups, which contribute to its distinct properties and reactivity.
Aplicaciones Científicas De Investigación
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorobenzenesulfonyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as 2-(3,4-dimethoxyphenyl)ethylamine derivatives, have been evaluated for their effectiveness in preventing water-immersion stress-induced gastric ulceration .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to exert a therapeutic effect
Biochemical Pathways
It’s known that indole derivatives, which share some structural similarities with this compound, have diverse biological activities and can interact with multiple receptors .
Result of Action
Related compounds have shown significant antiulcer activity , suggesting that this compound may have similar effects.
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorobenzenesulfonyl)guanidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-fluorophenylsulfonylguanidine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorobenzenesulfonyl)guanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-chlorophenyl)sulfonylguanidine
- 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-bromophenyl)sulfonylguanidine
- 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-iodophenyl)sulfonylguanidine
Uniqueness
The presence of the fluorophenyl group in N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorobenzenesulfonyl)guanidine distinguishes it from its analogs with different halogen substitutions. This fluorine atom can significantly influence the compound’s reactivity, biological activity, and overall properties, making it unique among similar compounds.
Propiedades
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)sulfonylguanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4S/c1-24-15-8-3-12(11-16(15)25-2)9-10-20-17(19)21-26(22,23)14-6-4-13(18)5-7-14/h3-8,11H,9-10H2,1-2H3,(H3,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIZMCDTAXWHGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=C(C=C2)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2355061.png)

![(E)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)acrylamide](/img/structure/B2355064.png)


![1-Propan-2-yl-3-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2355072.png)
![N-[2-(Pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2355074.png)


![5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2355078.png)


![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2355082.png)
